Iso-sagittatoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

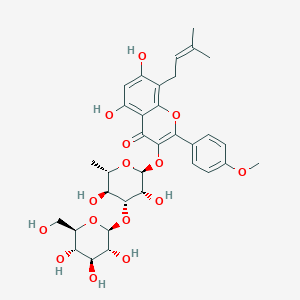

Iso-sagittatoside A is a natural product isolated from the roots of Epimedium brevicornu. It is a flavonoid glycoside with the molecular formula C33H40O15 and a molecular weight of 676.66 g/mol . This compound is widely used in research related to life sciences, particularly in the fields of pharmaceuticals, cosmetics, and health products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iso-sagittatoside A can be efficiently prepared from epimedin A through recyclable aqueous organic two-phase enzymatic hydrolysis. The system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete hydrolysis of epimedin A to sagittatoside A, with 95.02% of the product transferred into the organic phase .

Industrial Production Methods

The industrial production of this compound involves the extraction of the compound from the roots of Epimedium brevicornu. The process includes purification and immobilization of β-glucosidase using surface-modified mesoporous silica Santa Barbara Amorphous 15 (SBA-15) for eco-friendly preparation .

Analyse Chemischer Reaktionen

Types of Reactions

Iso-sagittatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced bioactivity. For example, oxidation of this compound can lead to the formation of more potent antioxidant compounds.

Wissenschaftliche Forschungsanwendungen

Iso-sagittatoside A has a wide range of scientific research applications:

Wirkmechanismus

Iso-sagittatoside A exerts its effects through various molecular targets and pathways. It has been shown to bind with HIF-1α, inhibiting both HIF-1α gene and protein expression, and enhancing COL1A1 protein expression under hypoxic conditions. This mechanism is particularly relevant in the treatment of osteoporosis, where this compound improves bone microstructures and reduces bone loss . Additionally, it induces apoptosis in HepG2 cells by regulating the expression of key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 .

Vergleich Mit ähnlichen Verbindungen

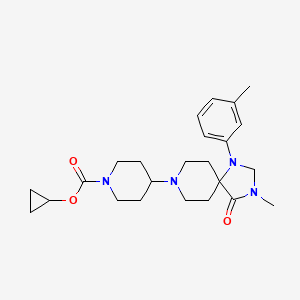

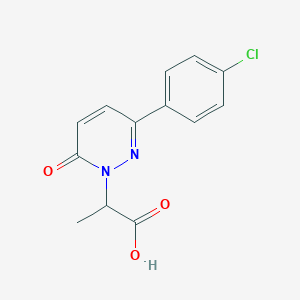

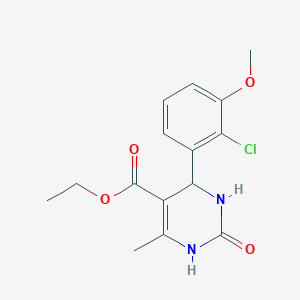

Iso-sagittatoside A is compared with other similar compounds, such as:

Epimedin A, B, and C: These compounds are also derived from Epimedium species and exhibit various pharmacological activities, including anti-cancer and neuroprotective effects.

This compound stands out due to its unique preparation methods, diverse scientific research applications, and specific mechanisms of action, making it a valuable compound in various fields of study.

Eigenschaften

Molekularformel |

C33H40O15 |

|---|---|

Molekulargewicht |

676.7 g/mol |

IUPAC-Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)31(28(46-29(17)21)15-6-8-16(43-4)9-7-15)48-33-27(42)30(22(37)14(3)44-33)47-32-26(41)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,30,32-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,30+,32-,33-/m0/s1 |

InChI-Schlüssel |

BFONPGKUUVPTLZ-NAYGPKAFSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)

![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)

![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)

![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)